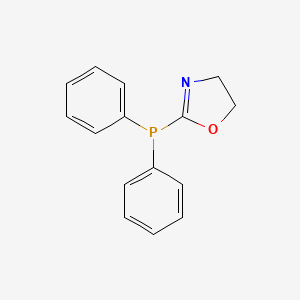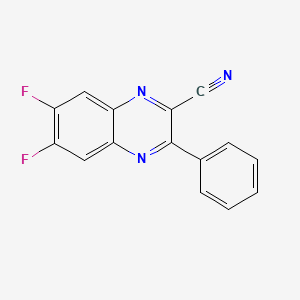
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of fluorine atoms into the quinoxaline structure enhances its biological activity and provides unique properties, making it a compound of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoxaline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, are also employed to achieve efficient synthesis .
化学反应分析
Types of Reactions
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reductive cyclization is a key step in its synthesis, where nitro groups are reduced to amines.
Substitution: Nucleophilic substitution of fluorine atoms is a common reaction, allowing for further functionalization of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride is frequently used for reductive cyclization.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoxaline 1,4-di-N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial enzymes, leading to cell death.
Antineoplastic Activity: It interferes with DNA synthesis and repair, causing apoptosis in cancer cells.
Antiviral Activity: The compound disrupts viral replication by targeting viral enzymes.
相似化合物的比较
Similar Compounds
6,7-Dichloro-3-phenyl-2-quinoxalinecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinoxaline derivative with different functional groups.
Uniqueness
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. The presence of fluorine atoms increases its stability and reactivity, making it a valuable compound in various applications .
属性
CAS 编号 |
352214-02-9 |
|---|---|
分子式 |
C15H7F2N3 |
分子量 |
267.23 g/mol |
IUPAC 名称 |
6,7-difluoro-3-phenylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C15H7F2N3/c16-10-6-12-13(7-11(10)17)20-15(14(8-18)19-12)9-4-2-1-3-5-9/h1-7H |
InChI 键 |
MSBLCYAKXUNIRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C#N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
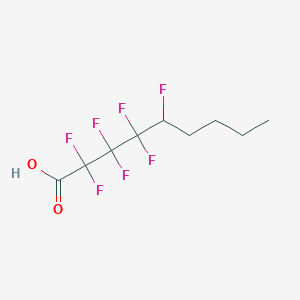

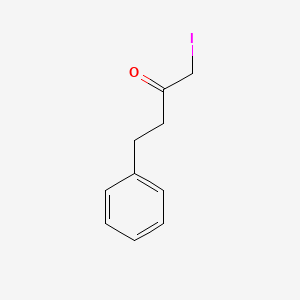

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
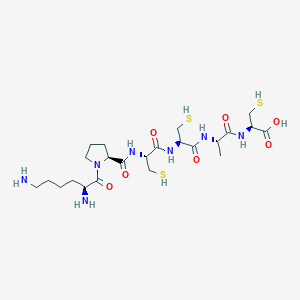
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
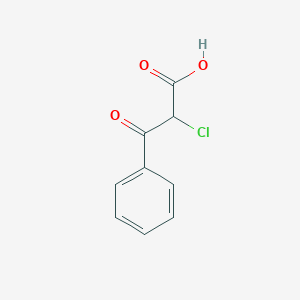
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
